molecular formula C18H26N2O8 B13483369 rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid

rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid

Cat. No.: B13483369
M. Wt: 398.4 g/mol
InChI Key: IPPVEDIPSDANIQ-MKXFUORMSA-N
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Description

rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups and its diazatricyclo core, which makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the diaza functionality.
  • Protection of the amine groups with tert-butoxycarbonyl (Boc) groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the diaza functionality.

    Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler diaza compound.

Scientific Research Applications

rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active diaza core, which can then interact with various biological or chemical targets. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine
  • (4R)-4-[(2R,3S)-3-[(1R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinyl]-2-diazo-3-oxovaleric acid
  • 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid

Uniqueness

rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is unique due to its tricyclic structure and the presence of two Boc protecting groups. This makes it more stable and versatile compared to similar compounds, allowing for a wider range of applications in various fields.

Properties

Molecular Formula

C18H26N2O8

Molecular Weight

398.4 g/mol

IUPAC Name

(1R,2R,5S,6S)-3,8-bis[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazatricyclo[4.2.0.02,5]octane-1,2-dicarboxylic acid

InChI

InChI=1S/C18H26N2O8/c1-15(2,3)27-13(25)19-7-9-10-8-20(14(26)28-16(4,5)6)18(10,12(23)24)17(9,19)11(21)22/h9-10H,7-8H2,1-6H3,(H,21,22)(H,23,24)/t9-,10-,17+,18+/m1/s1

InChI Key

IPPVEDIPSDANIQ-MKXFUORMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@]1([C@]3([C@@H]2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1(C3(C2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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